Cas no 1092496-28-0 (1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene)

1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene is a fluorinated nitroaromatic compound featuring a cyclopropylmethoxy substituent. Its unique structure, combining an electron-withdrawing nitro group and a fluorine atom, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The cyclopropylmethoxy moiety enhances steric and electronic properties, potentially improving reactivity and selectivity in cross-coupling or nucleophilic substitution reactions. This compound’s stability and well-defined reactivity profile facilitate its use in multi-step synthetic routes. Its applications include serving as a precursor for bioactive molecules, where the nitro group can be further reduced or transformed into other functional groups. Suitable for controlled reactions under standard laboratory conditions.
1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene structure
1092496-28-0 structure
商品名:1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene
CAS番号:1092496-28-0
MF:C10H10FNO3
メガワット:211.189706325531
CID:4571040
PubChem ID:66917286

1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene 化学的及び物理的性質

名前と識別子

    • 1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene
    • Benzene, 1-(cyclopropylmethoxy)-4-fluoro-2-nitro-
    • インチ: 1S/C10H10FNO3/c11-8-3-4-10(9(5-8)12(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6H2
    • InChIKey: LHXIEYMQIBVUOA-UHFFFAOYSA-N
    • ほほえんだ: C1(OCC2CC2)=CC=C(F)C=C1[N+]([O-])=O

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 333.0±22.0 °C at 760 mmHg
  • フラッシュポイント: 155.2±22.3 °C
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene セキュリティ情報

1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-127908-2.5g
1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene
1092496-28-0 95%
2.5g
$697.0 2023-02-15
Enamine
EN300-127908-0.1g
1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene
1092496-28-0 95%
0.1g
$96.0 2023-02-15
Enamine
EN300-127908-500mg
1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene
1092496-28-0 95.0%
500mg
$256.0 2023-10-01
Enamine
EN300-127908-10000mg
1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene
1092496-28-0 95.0%
10000mg
$1531.0 2023-10-01
A2B Chem LLC
AV52678-100mg
1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene
1092496-28-0 95%
100mg
$137.00 2024-04-20
1PlusChem
1P01A5MU-2.5g
1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene
1092496-28-0 95%
2.5g
$924.00 2023-12-26
A2B Chem LLC
AV52678-500mg
1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene
1092496-28-0 95%
500mg
$305.00 2024-04-20
A2B Chem LLC
AV52678-1g
1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene
1092496-28-0 95%
1g
$409.00 2024-04-20
1PlusChem
1P01A5MU-1g
1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene
1092496-28-0 95%
1g
$430.00 2025-03-04
1PlusChem
1P01A5MU-10g
1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene
1092496-28-0 95%
10g
$1955.00 2023-12-26

1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene 関連文献

1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzeneに関する追加情報

1-(Cyclopropylmethoxy)-4-Fluoro-2-Nitrobenzene: A Comprehensive Overview

1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene is a highly specialized organic compound with the CAS number 1092496-28-0. This compound belongs to the class of aromatic heterocyclic compounds and is characterized by its unique structure, which includes a cyclopropylmethoxy group, a fluoro substituent, and a nitro group attached to a benzene ring. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in various research and industrial applications.

The synthesis of 1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene involves a series of carefully designed reactions, including nucleophilic substitution, electrophilic aromatic substitution, and oxidation processes. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathway, improving yield and purity while minimizing environmental impact. These methods are particularly relevant in the context of green chemistry, where reducing waste and energy consumption is a priority.

One of the most notable applications of 1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene is in the field of pharmaceutical research. The compound serves as an intermediate in the synthesis of various bioactive molecules, including potential drug candidates for treating infectious diseases and cancer. Its ability to act as an intermediate is attributed to its versatile functional groups, which can be further modified through various chemical transformations.

Recent studies have also explored the use of 1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene in materials science, particularly in the development of advanced polymers and coatings. The nitro group's strong electron-withdrawing effect enhances the stability and reactivity of the molecule, making it suitable for applications that require high thermal and chemical resistance.

In terms of physical properties, 1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene exhibits a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it convenient for use in various laboratory procedures. The compound's UV-Vis spectrum reveals strong absorption bands in the range of 250-300 nm, which is indicative of its aromatic nature and conjugated system.

The chemical stability of 1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene has been extensively studied under different environmental conditions. Research indicates that the compound is stable under normal storage conditions but may undergo decomposition under extreme heat or prolonged exposure to light. These findings are crucial for ensuring safe handling and storage practices in industrial settings.

From an environmental perspective, 1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene has been evaluated for its biodegradability and potential impact on ecosystems. Studies suggest that the compound exhibits moderate biodegradability under aerobic conditions, with degradation rates influenced by factors such as pH levels and microbial activity. These insights are valuable for assessing its environmental footprint and developing strategies for waste management.

In conclusion, 1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene (CAS No: 1092496-28-0) is a versatile compound with significant potential across multiple industries. Its unique structure, coupled with recent advancements in synthetic methods and application development, positions it as an important tool in modern chemistry research. As ongoing studies continue to uncover new properties and uses, this compound is expected to play an increasingly vital role in both academic and industrial settings.

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